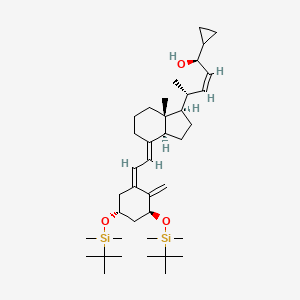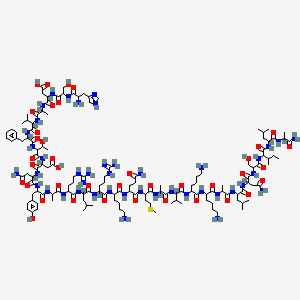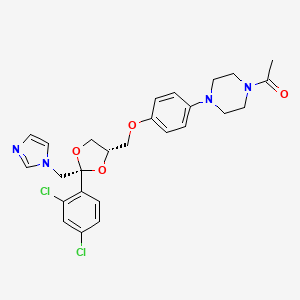![molecular formula C10H11BrN4Na2O11P2 B1139564 Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate CAS No. 102185-44-4](/img/structure/B1139564.png)
Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate is a useful research compound. Its molecular formula is C10H11BrN4Na2O11P2 and its molecular weight is 551.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Synthesis Studies
Research into the structure and synthesis of trisodium salts of various diphosphonic acids has contributed to understanding the antiviral and cytostatic activity of phosphorus derivatives of purine and pyrimidine bases. Studies by Gregáň et al. (1996, 2008) have focused on preparing trisodium salts of O-methyl, O-butyl, O-phenyl, and O-(4-nitrophenyl) diphosphonic acids, providing insights into their structural basis and potential applications in studying antiviral and cytostatic activities (Gregáň et al., 1996; Gregáň et al., 2008).
Biological Activity and Mechanistic Insights
In the realm of pharmacokinetics and drug development, Jia et al. (2016) have established a sensitive and specific LC-MS/MS method for the simultaneous quantification of IMM-H007 and its major metabolites, offering a framework for understanding the biological activity and metabolic pathways of novel therapeutic agents (Jia et al., 2016).
Environmental and Material Applications
The use of trisodium phosphate (TSP) as a base solvent for CO2 capture from flue gas, and its combination with various amines to improve absorption performance, showcases its potential in environmental applications. Ramezani et al. (2017) demonstrated that certain blends of TSP with amines like potassium lysinate exhibit superior CO2 solubility and absorption rates, highlighting the compound's utility in greenhouse gas control (Ramezani et al., 2017).
Antimicrobial and Antifungal Effects
The antimicrobial properties of TSP have been explored in various studies, including its effectiveness against biofilm and planktonic cells of pathogens such as Campylobacter jejuni and Salmonella typhimurium. Somers et al. (1994) and Cai et al. (2015) have reported on TSP's capability to reduce bacterial populations on food products, emphasizing its potential in food safety and preservation (Somers et al., 1994; Cai et al., 2015).
Electrochemistry and Battery Technology
The role of trisodium phosphate derivatives in enhancing the electronic and ionic conductivities of cathode electrolyte interphases in high-voltage lithium-ion batteries has been investigated, offering promising avenues for improving battery performance and stability (Liang et al., 2019).
Eigenschaften
CAS-Nummer |
102185-44-4 |
|---|---|
Molekularformel |
C10H11BrN4Na2O11P2 |
Molekulargewicht |
551.05 g/mol |
IUPAC-Name |
disodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H13BrN4O11P2.2Na/c11-10-14-4-7(12-2-13-8(4)18)15(10)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,12,13,18)(H2,19,20,21);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI-Schlüssel |
JAFRTFGRDFRCIR-LGVAUZIVSA-L |
Isomerische SMILES |
C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)Br.[Na+].[Na+] |
SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)Br.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)Br.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


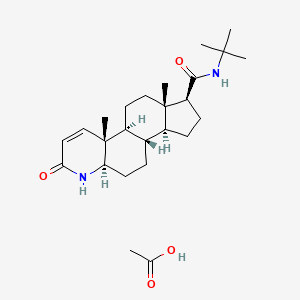
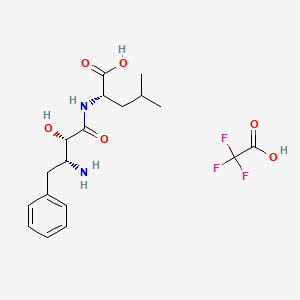

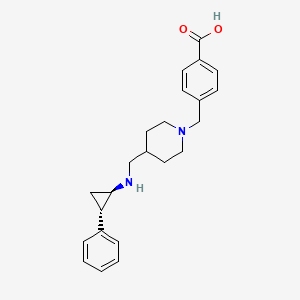
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1139491.png)
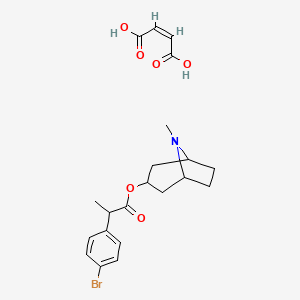
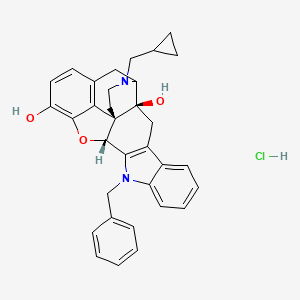
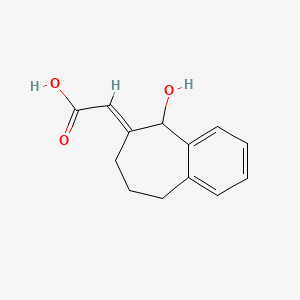
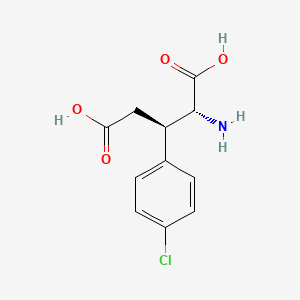
![[Orn8]-Urotensin II](/img/structure/B1139498.png)
